molecular formula C9H12N2O3S2 B14812254 5-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide

5-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide

Cat. No.: B14812254
M. Wt: 260.3 g/mol
InChI Key: GNALABIIVLXRNH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molar mass of 260.33 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like 5-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide.

Chemical Reactions Analysis

5-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylsulfanylpyridine-4-sulfonamide

InChI

InChI=1S/C9H12N2O3S2/c1-15-9-4-8(16(10,12)13)7(5-11-9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

GNALABIIVLXRNH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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